![molecular formula C8H17N B1386627 2-Cyclopentylpropan-2-amine CAS No. 1157560-57-0](/img/structure/B1386627.png)
2-Cyclopentylpropan-2-amine
Overview
Description
2-Cyclopentylpropan-2-amine is a chemical compound with the molecular formula C8H17N . It is often used in research and development .
Synthesis Analysis
The synthesis of 2-Cyclopentylpropan-2-amine involves catalytic [3+2] annulation of aminocyclopropanes . The reaction works with easily accessible phthalimidocyclopropanes using 5 mol % of SnCl4 in nearly quantitative yields .Molecular Structure Analysis
The molecular structure of 2-Cyclopentylpropan-2-amine consists of a cyclopentane ring attached to a propan-2-amine group . The molecular weight of the compound is 163.69 .Chemical Reactions Analysis
Cyclopropenimines, which are similar to 2-Cyclopentylpropan-2-amine, have been demonstrated to be viable Brønsted base catalysts in enantioselective Michael and Mannich reactions .Scientific Research Applications
Single-Atom Catalysts
2-Cyclopentylpropan-2-amine: may serve as a ligand in the development of single-atom catalysts. These catalysts are known for their strong activity and high selectivity, which are crucial in various catalytic reactions . The unique structure of 2-Cyclopentylpropan-2-amine could potentially enhance the stability and performance of these catalysts in reactions such as CO oxidation.
Silica-Based Nanoparticles
Functionalized silica nanoparticles have a wide range of applications due to their distinctive physiochemical characteristics. 2-Cyclopentylpropan-2-amine could be used to modify the surface of these nanoparticles, improving their yield in the production of cyclopentanone products . This has implications for advanced catalysis and environmental remediation applications.
Synthesis of 2H-Pyrans
In the synthesis of natural product-like small molecules, 2-Cyclopentylpropan-2-amine might be involved in the creation of pyrano[3,2-c]quinolone structures. These structures are often subjected to antiproliferative activity studies, indicating potential applications in pharmaceutical research .
Safety and Hazards
The safety data sheet for a related compound, cyclopentanone, indicates that it is a highly flammable liquid and vapor, can cause skin and eye irritation, and may cause an allergic skin reaction . It is recommended to handle it with care, avoid breathing its vapors, and use it only in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopentylpropan-2-amine are currently unknown . The compound belongs to the class of amines, which are known to interact with a variety of biological targets, including receptors and enzymes
Mode of Action
Amines in general are known to interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, which can lead to changes in cellular function .
properties
IUPAC Name |
2-cyclopentylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,9)7-5-3-4-6-7/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNLZMMXGZCFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656374 | |
Record name | 2-Cyclopentylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1157560-57-0 | |
Record name | 2-Cyclopentylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.